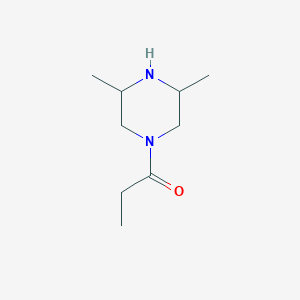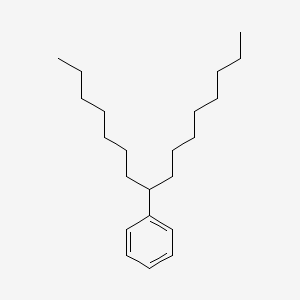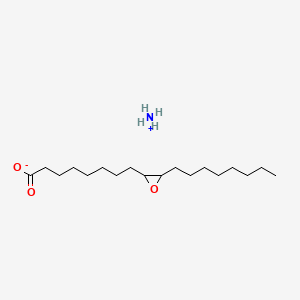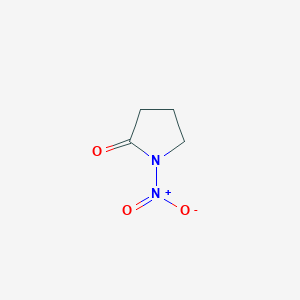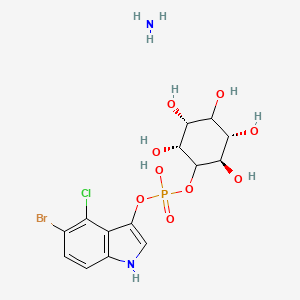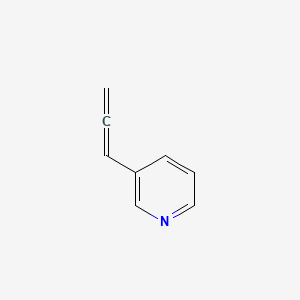
Pacap-38(16-38)(human,chicken,mouse,ovine,porcine,rat)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pacap-38(16-38)(human, chicken, mouse, ovine, porcine, rat) is a C-terminal fragment of Pituitary Adenylate Cyclase Activating Polypeptide-38. This compound is known for its effectiveness in inducing histamine release from rat peritoneal mast cells . It has a molecular weight of 2720.37 and a chemical formula of C₁₂₃H₂₁₅N₃₉O₂₈S .
準備方法
Synthetic Routes and Reaction Conditions
Pacap-38(16-38)(human, chicken, mouse, ovine, porcine, rat) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions
Pacap-38(16-38)(human, chicken, mouse, ovine, porcine, rat) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid side chains.
Common Reagents and Conditions
Peptide Bond Formation: Typically involves carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling agents like HOBt (1-hydroxybenzotriazole).
Oxidation: Can be achieved using reagents like hydrogen peroxide or performic acid.
Reduction: Commonly involves reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions are modified peptides with altered sequences or structures, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Pacap-38(16-38)(human, chicken, mouse, ovine, porcine, rat) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in histamine release and its interactions with various receptors.
Medicine: Explored for potential therapeutic applications in conditions involving histamine release and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
Pacap-38(16-38)(human, chicken, mouse, ovine, porcine, rat) exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of histamine and other mediators. The primary molecular targets are the PAC1, VPAC1, and VPAC2 receptors .
類似化合物との比較
Similar Compounds
Pacap-38(28-38)(human, chicken, mouse, ovine, porcine, rat): Another fragment of Pituitary Adenylate Cyclase Activating Polypeptide-38 with similar biological activities.
Pacap-27(human, mouse, ovine, porcine, rat): A shorter version of the peptide with distinct receptor binding profiles.
Uniqueness
Pacap-38(16-38)(human, chicken, mouse, ovine, porcine, rat) is unique due to its specific sequence and high efficacy in inducing histamine release. Its ability to interact with multiple receptor types makes it a valuable tool for studying receptor-mediated signaling pathways .
特性
分子式 |
C123H215N39O28S |
|---|---|
分子量 |
2720.3 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C123H215N39O28S/c1-65(2)59-88(159-121(190)98(68(7)8)161-102(171)71(12)142-101(170)70(11)144-115(184)89(60-66(3)4)155-117(186)91(62-74-39-43-76(164)44-40-74)157-110(179)81(32-18-24-53-127)148-109(178)82(33-19-25-54-128)153-119(188)97(67(5)6)160-103(172)72(13)143-106(175)87(49-58-191-14)147-104(173)77(130)45-47-93(131)165)105(174)141-64-96(168)145-79(30-16-22-51-125)107(176)149-84(35-27-56-139-122(135)136)112(181)156-90(61-73-37-41-75(163)42-38-73)116(185)151-80(31-17-23-52-126)108(177)152-86(46-48-94(132)166)113(182)150-85(36-28-57-140-123(137)138)114(183)162-99(69(9)10)120(189)154-83(34-20-26-55-129)111(180)158-92(63-95(133)167)118(187)146-78(100(134)169)29-15-21-50-124/h37-44,65-72,77-92,97-99,163-164H,15-36,45-64,124-130H2,1-14H3,(H2,131,165)(H2,132,166)(H2,133,167)(H2,134,169)(H,141,174)(H,142,170)(H,143,175)(H,144,184)(H,145,168)(H,146,187)(H,147,173)(H,148,178)(H,149,176)(H,150,182)(H,151,185)(H,152,177)(H,153,188)(H,154,189)(H,155,186)(H,156,181)(H,157,179)(H,158,180)(H,159,190)(H,160,172)(H,161,171)(H,162,183)(H4,135,136,139)(H4,137,138,140)/t70-,71-,72-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,97-,98-,99-/m0/s1 |
InChIキー |
JNNCPZMLQNUITC-XXTJCUDBSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
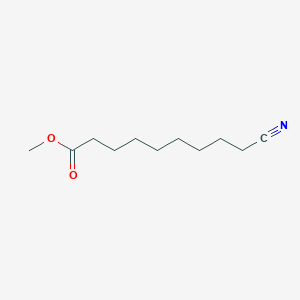
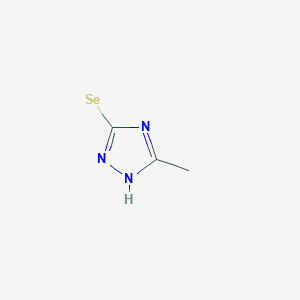
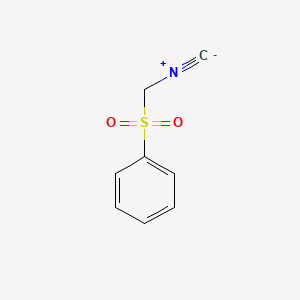
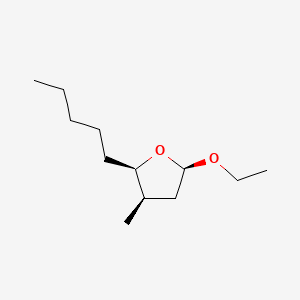
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
